molecular formula C22H21N3O5 B2800293 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1171423-65-6

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2800293
CAS No.: 1171423-65-6
M. Wt: 407.426
InChI Key: SLFCXABFOPHFHZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a methoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the 1,3,4-oxadiazole ring and the piperidine ring could potentially introduce some rigidity into the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The reactivity would be influenced by the different functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A study on the synthesis and evaluation of new 1,3,4-oxadiazol derivatives demonstrated significant antioxidant and antimicrobial activities. These compounds were synthesized through various chemical reactions and their activities were assessed through different assays, showing high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. Molecular docking studies further supported their potential as antimicrobial agents (Bassyouni et al., 2012).

Crystal Structure and DFT Studies

  • Research on the crystal structure and density functional theory (DFT) calculations of novel piperazine derivatives containing the 1,3,4-oxadiazol moiety was conducted to understand the reactive sites for electrophilic and nucleophilic actions. Such structural analyses help in elucidating the stability and interactions within crystals, contributing to the development of materials with desired properties (Kumara et al., 2017).

Synthesis of Related Substances

  • A detailed study on the synthesis of related substances of Iloperidone included compounds with similar structural features, showcasing the methodologies for creating compounds with potentially valuable pharmaceutical attributes (Wang Jiangxi, 2014).

Antimicrobial Activity of Novel Derivatives

  • Another study reported the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the role of the 1,3,4-oxadiazol ring in contributing to the biological activity against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-27-17-7-3-2-6-16(17)22(26)25-10-4-5-15(12-25)21-24-23-20(30-21)14-8-9-18-19(11-14)29-13-28-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFCXABFOPHFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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